1-Tert-butyl 3-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate
Overview
Description
1-Tert-butyl 3-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate is an organic compound with the molecular formula C15H22F2N2O4. This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, ethyl, and difluoro groups, making it a unique and versatile molecule in various chemical applications .
Preparation Methods
The synthesis of 1-tert-butyl 3-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate involves several steps:
Initial Reaction: The process begins with the reaction of piperidine with ethyl chloroacetate to form 3-oxopiperidine.
Protection: The 3-oxopiperidine is then reacted with tert-butyl trifluorosilane to produce the corresponding N-BOC protected amide.
Final Reaction: The N-BOC protected amide is further reacted with dimethyl oxalate to yield the final product.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-Tert-butyl 3-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity .
Scientific Research Applications
1-Tert-butyl 3-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The difluoro groups play a crucial role in enhancing its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
1-Tert-butyl 3-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate can be compared with similar compounds such as:
1-tert-Butyl 3-ethyl 3-(cyanomethyl)-4,4-difluoropiperidine-1,3-dicarboxylate: This compound has a cyanomethyl group instead of the ethyl group, leading to different chemical and biological properties.
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: The presence of an oxo group instead of difluoro groups results in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4,4-difluoropiperidine-1,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-8-16(7-6-13(9,14)15)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNXOQRUXIFXPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1(F)F)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301154576 | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl 4,4-difluoro-1,3-piperidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301154576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1241725-70-1 | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl 4,4-difluoro-1,3-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1241725-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl 4,4-difluoro-1,3-piperidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301154576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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